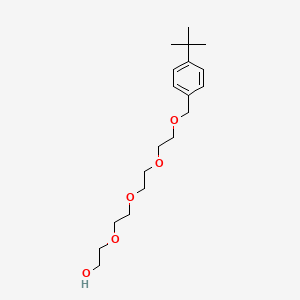
Tetraethylene glycol mono4-tertbutyl benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylene glycol mono4-tertbutyl benzyl ether is a chemical compound with the molecular formula C19H32O5 and a molecular weight of 340.45 g/mol . It is known for its unique structure, which includes a tetraethylene glycol backbone and a 4-tertbutyl benzyl ether group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylene glycol mono4-tertbutyl benzyl ether typically involves the reaction of tetraethylene glycol with 4-tertbutyl benzyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol mono4-tertbutyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Tetraethylene glycol mono4-tertbutyl benzyl ether is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Tetraethylene glycol mono4-tertbutyl benzyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Lacks the 4-tertbutyl benzyl ether group, making it less hydrophobic.
Polyethylene glycol: Has a similar backbone but different end groups, affecting its solubility and reactivity.
Ethylene glycol mono4-tertbutyl benzyl ether: Shorter glycol chain, leading to different physical and chemical properties.
Uniqueness
Tetraethylene glycol mono4-tertbutyl benzyl ether is unique due to its combination of a hydrophilic tetraethylene glycol backbone and a hydrophobic 4-tertbutyl benzyl ether group. This dual nature makes it particularly useful in applications requiring amphiphilic properties .
Properties
Molecular Formula |
C19H32O5 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c1-19(2,3)18-6-4-17(5-7-18)16-24-15-14-23-13-12-22-11-10-21-9-8-20/h4-7,20H,8-16H2,1-3H3 |
InChI Key |
KPAWQZOFNOWEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
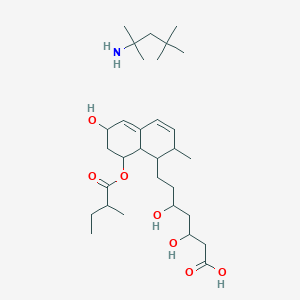
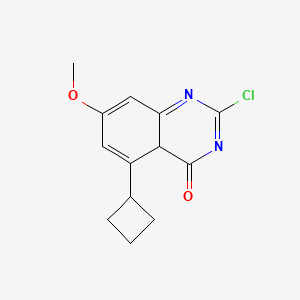
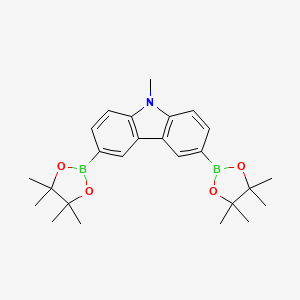
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
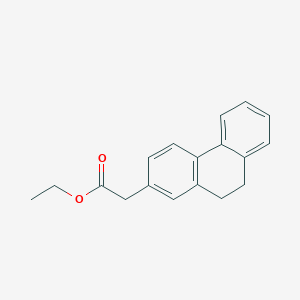
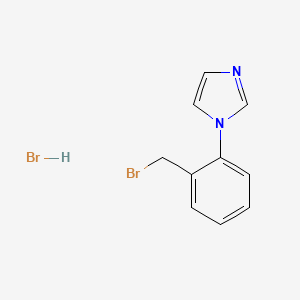
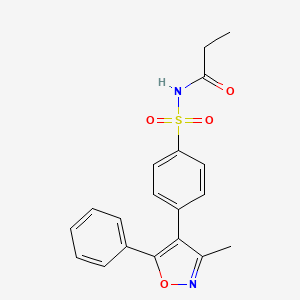
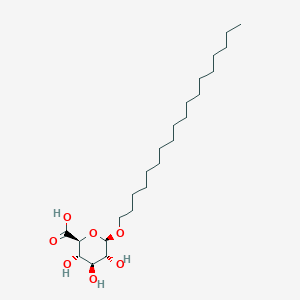

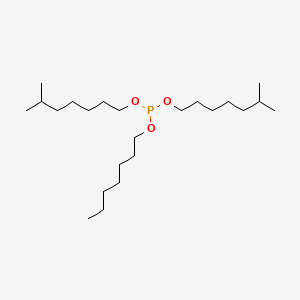
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
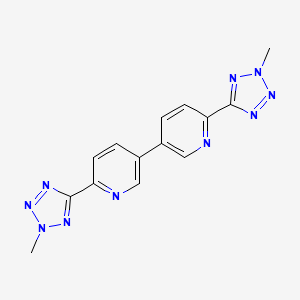
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
